N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a phenylpropyl group attached to the nitrogen atom of the amide. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s possible that the compound could influence the metabolism of fatty acid amides, given its structural similarity to other N-acyl aromatic amino acids . More research is needed to confirm this and identify other affected pathways .
Pharmacokinetics
Therefore, its bioavailability and how these properties might impact its therapeutic potential are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the use of acid chlorides or anhydrides as intermediates, which react readily with amines to form amides. This method is preferred due to its high yield and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Dehydration: Thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) are used as dehydrating agents.
Major Products
Hydrolysis: Carboxylic acid and amine.
Reduction: Corresponding amine.
Dehydration: Nitrile.
Scientific Research Applications
N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)benzamide: Similar structure but lacks the benzothiophene ring.
N-(3-phenylpropyl)-2-thiophenecarboxamide: Contains a thiophene ring instead of a benzothiophene ring.
N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Contains a benzofuran ring instead of a benzothiophene ring.
Uniqueness
N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(17-13-15-10-4-5-11-16(15)21-17)19-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZMDGYQTUYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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